Befiradol hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

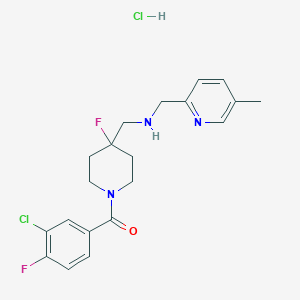

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF2N3O.ClH/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15;/h2-5,10-11,24H,6-9,12-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFWJLIGVNWMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Befiradol Hydrochloride

Introduction

Befiradol (also known as NLX-112 and F-13640) is a highly potent and selective full agonist for the serotonin (B10506) 1A (5-HT₁ₐ) receptor.[1][2] Developed for its potential therapeutic applications in central nervous system disorders, it has shown significant promise in treating L-DOPA-induced dyskinesia (LID) in Parkinson's disease, successfully completing a Phase 2a clinical trial.[2][3][4] Its mechanism of action is distinguished by its high efficacy and exceptional selectivity for the 5-HT₁ₐ receptor, with over 1000-fold selectivity compared to other receptor types.[2][5] This guide provides a detailed examination of Befiradol's molecular interactions, signaling pathways, and the experimental basis for our understanding of its function.

Core Mechanism of Action: Dual-Action 5-HT₁ₐ Receptor Agonism

Befiradol exerts its effects by acting as a full agonist at 5-HT₁ₐ receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins.[6][7] Its therapeutic action stems from its ability to modulate both presynaptic and postsynaptic 5-HT₁ₐ receptors.

-

Presynaptic Autoreceptors: Befiradol activates 5-HT₁ₐ autoreceptors located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus.[1] This activation leads to neuronal hyperpolarization and a subsequent reduction in the firing rate of these neurons, which decreases the synthesis and release of serotonin (5-HT) in projection areas like the hippocampus and medial prefrontal cortex (mPFC).[8][9] This inhibitory action on serotonergic neurons is a key mechanism in its efficacy against L-DOPA-induced dyskinesia, as these neurons are implicated in the unregulated conversion of L-DOPA to dopamine (B1211576).[2]

-

Postsynaptic Heteroreceptors: The compound also activates postsynaptic 5-HT₁ₐ heteroreceptors located on non-serotonergic neurons, such as pyramidal neurons in the mPFC.[1] Activation of these receptors modulates the activity of other neurotransmitter systems. For instance, Befiradol has been shown to increase the discharge rate of mPFC pyramidal neurons and dose-dependently increase extracellular dopamine levels in this region.[8][9]

Molecular Signaling Pathways

Upon binding to the 5-HT₁ₐ receptor, Befiradol initiates several intracellular signaling cascades characteristic of Gαi/o protein activation.

-

Inhibition of Adenylyl Cyclase: The primary pathway involves the dissociation of the Gαi/o subunit, which directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][6]

-

G-Protein Gated Inwardly Rectifying Potassium (GIRK) Channel Activation: The Gβγ subunit complex, also released upon receptor activation, can directly activate GIRK channels, leading to potassium ion efflux, membrane hyperpolarization, and an overall inhibitory effect on neuronal firing.

-

MAPK/ERK Pathway Activation: Befiradol is a potent activator of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[1][7] This pathway is involved in regulating a wide range of cellular processes, including gene expression and neuroplasticity.

-

β-Arrestin Recruitment: Like the endogenous agonist serotonin, Befiradol also promotes the recruitment of β-arrestin 2, a protein involved in receptor desensitization, internalization, and G-protein-independent signaling.[10]

Quantitative Pharmacological Data

The pharmacological profile of Befiradol has been characterized through various in vitro and in vivo studies. The data below summarizes its binding affinity, functional potency, and efficacy.

| Parameter | Value | Species/System | Assay Type | Reference |

| Binding Affinity | ||||

| Kᵢ | 15 ± 3.4 nM | Human | Radioligand Binding ([³H]8-OH-DPAT) | [10][11] |

| Kₔ | 1.8 nM | Human (CHO cells) | Saturation Binding ([³H]-F13640) | [12] |

| Calculated Kₔ | 1.4 nM | Human (CHO cells) | Dissociation Kinetics ([³H]-F13640) | [12] |

| In Vitro Functional Activity | ||||

| Gαo Activation (pEC₅₀) | 8.80 | Rat Hippocampus | [³⁵S]GTPγS Binding | [7] |

| pERK Activation (pEC₅₀) | 9.09 | Human (CHO-h5-HT₁ₐ cells) | pERK Assay | [7] |

| cAMP Inhibition (pEC₅₀) | 8.35 | Human (CHO-h5-HT₁ₐ cells) | cAMP Accumulation Assay | [7] |

| β-Arrestin 2 Recruitment (EC₅₀) | 150 ± 11 nM | Human (HEK293T cells) | BRET Assay | [10] |

| β-Arrestin 2 Recruitment (Eₘₐₓ) | 77 ± 1 % (vs. Serotonin) | Human (HEK293T cells) | BRET Assay | [10] |

| In Vivo Functional Activity | ||||

| ED₅₀ (DRN Firing) | 0.69 µg/kg, i.v. | Rat | Electrophysiology | [8][9] |

| ED₅₀ (mPFC Firing) | 0.62 µg/kg, i.v. | Rat | Electrophysiology | [8][9] |

Experimental Protocols

The characterization of Befiradol's mechanism of action relies on a suite of established pharmacological and neurochemical techniques.

Radioligand Binding Assays

These assays are used to determine the affinity (Kᵢ, Kₔ) of a ligand for a specific receptor.

-

Objective: To quantify the binding characteristics of [³H]-F13640 to human 5-HT₁ₐ receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human 5-HT₁ₐ receptors.

-

Saturation Binding: Membranes are incubated with increasing concentrations of the radiolabeled ligand, [³H]-F13640, to determine the total binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., unlabeled Befiradol or WAY-100635).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kₔ (dissociation constant) and Bₘₐₓ (maximum receptor density) are derived by non-linear regression analysis of the saturation curve.[12]

-

In Vitro Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of receptor activation, such as the inhibition of adenylyl cyclase.

-

Objective: To determine the potency (EC₅₀/pEC₅₀) and efficacy (Eₘₐₓ) of Befiradol in inhibiting cAMP production.

-

Methodology:

-

Cell Culture: CHO cells expressing the human 5-HT₁ₐ receptor are cultured and seeded in microplates.

-

Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin.

-

Agonist Treatment: Cells are then treated with varying concentrations of Befiradol (or a reference agonist).

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).[7][10]

-

Data Analysis: A concentration-response curve is generated, and the pEC₅₀ and Eₘₐₓ values are calculated relative to a standard agonist like serotonin.

-

In Vivo Electrophysiology and Microdialysis

This combination of techniques allows for the study of a drug's effect on neuronal activity and neurotransmitter release in living animals.

-

Objective: To measure the effect of systemic Befiradol administration on the firing rate of dorsal raphe nucleus (DRN) neurons and on extracellular 5-HT and dopamine (DA) levels in the mPFC.

-

Methodology:

-

Animal Preparation: An adult male Wistar rat is anesthetized.[8] For electrophysiology, a recording electrode is stereotaxically implanted into the DRN. For microdialysis, a guide cannula is implanted into the mPFC.[8][9]

-

Electrophysiology: The spontaneous firing rate of identified serotonergic neurons is recorded. Befiradol is administered intravenously (i.v.) in cumulative doses, and changes in firing rate are recorded to determine the ED₅₀.[8]

-

Microdialysis: A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).[9] After a baseline collection period, Befiradol is administered intraperitoneally (i.p.). Dialysate samples are collected at regular intervals.

-

Neurochemical Analysis: The concentrations of 5-HT and DA in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Confirmation: The 5-HT₁ₐ receptor-mediated nature of the effects is confirmed by pre-treating the animal with a selective 5-HT₁ₐ antagonist, such as WAY-100635, which should reverse or prevent the effects of Befiradol.[8][9]

-

Structural Basis of Selectivity

Recent cryo-electron microscopy (cryo-EM) studies have provided insight into the structural basis for Befiradol's high selectivity. The findings reveal that Befiradol employs a bitopic binding mode. It engages the conserved orthosteric binding pocket, similar to the endogenous ligand serotonin, but its 3-chloro-4-fluorobenzene moiety extends into a distinct allosteric "exo-site" between transmembrane helices 2, 3, and extracellular loop 1.[11] This induced-fit interaction with a unique secondary pocket, not present in other 5-HT receptor subtypes, is thought to be a key determinant of its exceptional selectivity.[11]

References

- 1. Befiradol - Wikipedia [en.wikipedia.org]

- 2. NLX-112 - Neurolixis [neurolixis.com]

- 3. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]

- 4. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]

- 5. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Befiradol hydrochloride (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. [(3)H]-F13640, a novel, selective and high-efficacy serotonin 5-HT(1A) receptor agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Befiradol Hydrochloride: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befiradol hydrochloride (also known as NLX-112 and F13640) is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] This high-affinity interaction with the 5-HT1A receptor is the primary mechanism through which Befiradol exerts its pharmacological effects, which are currently being investigated for the treatment of levodopa-induced dyskinesia in Parkinson's disease.[2][3] This technical guide provides an in-depth analysis of Befiradol's primary target, including its binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the signaling and experimental workflows are also presented to facilitate further research and development.

Primary Target: The 5-HT1A Receptor

The principal molecular target of this compound is the human 5-hydroxytryptamine (serotonin) receptor subtype 1A (5-HT1A).[1][4][5][6] This has been consistently demonstrated across numerous in vitro and in vivo studies. Befiradol acts as a full agonist at this G-protein coupled receptor, exhibiting high efficacy.[2][7]

Binding Affinity and Selectivity

Befiradol demonstrates a high, nanomolar affinity for the 5-HT1A receptor.[7][8][9] Radioligand binding assays have been employed to quantify this interaction, revealing a significant selectivity for the 5-HT1A receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT6.[1]

| Parameter | Receptor | Value | Reference |

| Ki | 5-HT1A | 15 ± 3.4 nM | [1] |

| Ki | 5-HT2A | 15,000 ± 3,700 nM | [1] |

| Ki | 5-HT6 | >50,000 nM | [1] |

| Table 1: Binding Affinity (Ki) of Befiradol for Human Serotonin Receptors |

Functional Activity

As a full agonist, Befiradol effectively activates the 5-HT1A receptor, initiating downstream intracellular signaling cascades. Its functional potency and efficacy have been characterized through various in vitro assays, including cAMP modulation, β-arrestin recruitment, and ERK phosphorylation.[1][2]

| Assay | Parameter | Value | Reference |

| cAMP Inhibition (in HEK293A cells deficient of Gαs) | EC50 | 270 ± 65 nM | [1] |

| Emax | 70 ± 2 % | [1] | |

| cAMP Stimulation (in HEK293A cells deficient of Gαi/o) | EC50 | 2.3 ± 0.6 nM | [1] |

| Emax | 85 ± 5 % | [1] | |

| cAMP Stimulation (in the presence of Pertussis Toxin) | EC50 | 25 ± 11 nM | [1] |

| β-arrestin 2 Recruitment | EC50 | 150 ± 11 nM | [1] |

| Emax | 77 ± 1 % | [1] | |

| Table 2: In Vitro Functional Activity of Befiradol at the 5-HT1A Receptor |

In vivo studies in rats have demonstrated that Befiradol reduces the activity of dorsal raphe serotonergic neurons with an ED50 of 0.69 μg/kg (i.v.) and increases the discharge rate of mPFC pyramidal neurons with an ED50 of 0.62 μg/kg (i.v.).[2] Both of these effects were reversed by the 5-HT1A receptor antagonist WAY100635, confirming the in vivo engagement of the primary target.[2]

Signaling Pathways

Activation of the 5-HT1A receptor by Befiradol initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gαi/o).[2][10] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3]

In addition to the canonical Gαi/o-cAMP pathway, Befiradol has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and to promote the recruitment of β-arrestin 2.[1][3] Studies in rat hippocampal membranes suggest that Befiradol preferentially activates Gαo proteins.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Befiradol with the 5-HT1A receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of Befiradol for the 5-HT1A receptor by measuring its ability to displace a radiolabeled antagonist.

Workflow Diagram:

Materials:

-

Membranes from HEK293T cells transiently transfected with the human 5-HT1A receptor.

-

Radioligand: [3H]WAY100635.

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 10 mM MgSO4, pH 7.6.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Serotonin.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: Assay buffer.

-

Non-specific binding wells: 10 µM Serotonin.

-

Competition wells: Serial dilutions of this compound.

-

-

Add the radioligand ([3H]WAY100635) to all wells at a final concentration close to its Kd.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Befiradol concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (GloSensor™)

This protocol measures the ability of Befiradol to modulate intracellular cAMP levels following 5-HT1A receptor activation.

Materials:

-

HEK293A cells co-transfected with the human 5-HT1A receptor and the GloSensor™-22F cAMP plasmid.

-

GloSensor™ Reagent.

-

Test compound: this compound.

-

Control agonist: Serotonin.

-

Assay medium: CO2-independent medium containing 10% FBS.

Procedure:

-

Cell Plating: Plate the transfected HEK293A cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Reagent Preparation: Equilibrate the GloSensor™ Reagent to room temperature.

-

Incubation: Remove the cell culture medium and add the GloSensor™ Reagent in CO2-independent medium. Incubate for 2 hours at room temperature.

-

Compound Addition: Add serial dilutions of Befiradol or Serotonin to the wells.

-

Signal Detection: Measure luminescence at various time points using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. To measure inhibition of adenylyl cyclase, cells are first stimulated with forskolin, and the reduction in the cAMP signal upon addition of Befiradol is measured.

Conclusion

This compound is a highly selective and potent full agonist of the 5-HT1A receptor. Its primary mechanism of action involves the activation of this receptor and the subsequent modulation of intracellular signaling pathways, predominantly through the Gαi/o-mediated inhibition of adenylyl cyclase. The detailed characterization of its binding affinity, functional activity, and signaling profile provides a solid foundation for its ongoing clinical development and for future research into its therapeutic potential. The experimental protocols and visualizations provided in this guide are intended to support these endeavors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unimore.it [iris.unimore.it]

- 10. go.drugbank.com [go.drugbank.com]

Befiradol Hydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befiradol hydrochloride (also known as NLX-112 and F-13,640) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Initially investigated for its analgesic properties, Befiradol has been repurposed and is currently in clinical development for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.[3][4] This technical guide provides a comprehensive overview of the discovery, a detailed synthesis pathway, and the pharmacological profile of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.

Discovery and Development

Befiradol was originally discovered and developed by the French pharmaceutical company Pierre Fabre Médicament as a potential treatment for chronic pain.[1] In 2013, the rights were out-licensed to Neurolixis, a US-based biotechnology company, which has since focused its development on treating levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.[3] Befiradol's high selectivity and full agonist activity at the 5-HT1A receptor distinguish it from older drugs in its class.[4]

Synthesis of this compound

The chemical synthesis of this compound, chemically named 3-Chloro-4-fluorophenyl-[4-fluoro-4-([(5-methylpyridin-2-yl)methylamino]methyl)piperidin-1-yl]methanone hydrochloride, involves a multi-step process. The following synthesis scheme is derived from patent literature and represents a plausible route for its preparation.

Synthesis Workflow

Caption: A plausible multi-step synthesis workflow for this compound.

Experimental Protocol for Synthesis (Illustrative)

Step 1-3: Preparation of 1-Boc-4-formylpiperidine (Intermediate 3) This multi-step process starts from commercially available 1-Boc-4-piperidone and proceeds through Wittig olefination, hydroboration-oxidation to the corresponding alcohol, and subsequent oxidation to the aldehyde.

Step 4: Reductive Amination to form Intermediate 4 To a solution of 1-Boc-4-formylpiperidine (1.0 eq) and (5-methylpyridin-2-yl)methanamine (1.1 eq) in a suitable solvent such as dichloromethane (B109758), sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography.

Step 5: Boc Deprotection to yield Intermediate 5 Intermediate 4 is dissolved in a mixture of dichloromethane and trifluoroacetic acid (TFA) and stirred at room temperature. Upon completion, the solvent is removed under reduced pressure to yield the TFA salt of Intermediate 5, which can be neutralized before the next step.

Step 6: Acylation to form Befiradol (Free Base) Intermediate 5 is dissolved in a suitable solvent like dichloromethane with a base such as triethylamine. 3-chloro-4-fluorobenzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 7: Formation of this compound The purified Befiradol free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a white solid.

Pharmacological Profile

Befiradol is a potent and selective 5-HT1A receptor full agonist.[1] Its high efficacy and selectivity contribute to its distinct pharmacological profile.

In Vitro Pharmacology

The in vitro characteristics of Befiradol have been assessed in various assays, demonstrating its high affinity and functional activity at the 5-HT1A receptor.

Table 1: In Vitro Pharmacological Data for Befiradol

| Parameter | Species/Cell Line | Value | Reference |

| Binding Affinity (Ki) | |||

| 5-HT1A Receptor | Human recombinant | 0.06 nM | [5] |

| 5-HT1A Receptor | Rat | 2.7 nM | [6] |

| Functional Activity (EC50) | |||

| G-protein Activation (Gαo) | Rat hippocampal membranes | Potent activation | [7] |

| Adenylyl Cyclase Inhibition | CHO-K1 cells | 1.8 ± 0.3 nM | [8] |

| ERK1/2 Phosphorylation | Recombinant cell lines | More potent than other responses | [7] |

| β-arrestin 2 Recruitment | HEK293 cells | 150 ± 11 nM | [8] |

| Functional Activity (Emax) | |||

| Adenylyl Cyclase Inhibition | CHO-K1 cells | 91 ± 3 % | [8] |

| β-arrestin 2 Recruitment | HEK293 cells | 77 ± 1 % | [8] |

In Vivo Pharmacology

In vivo studies have demonstrated the effects of Befiradol on neuronal activity and neurotransmitter levels, consistent with its mechanism of action as a 5-HT1A receptor agonist.

Table 2: In Vivo Pharmacological Data for Befiradol

| Model | Species | Effect | ED50 / Dose | Reference |

| Dorsal Raphe Neuron Firing | Rat | Inhibition | 0.69 µg/kg (i.v.) | [9][10] |

| mPFC Pyramidal Neuron Firing | Rat | Increase | 0.62 µg/kg (i.v.) | [9][10] |

| Extracellular 5-HT (mPFC & Hippocampus) | Rat | Decrease | 0.04-0.63 mg/kg (i.p.) | [9][10] |

| Extracellular Dopamine (B1211576) (mPFC) | Rat | Increase | 0.01-2.5 mg/kg (i.p.) | [9][10] |

Mechanism of Action and Signaling Pathways

Befiradol exerts its effects by acting as a full agonist at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs).[1] These receptors are coupled to inhibitory G-proteins (Gi/o).

Signaling Pathway of Befiradol at 5-HT1A Receptors

Caption: Befiradol's signaling pathway upon binding to the 5-HT1A receptor.

Upon binding, Befiradol activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This cascade modulates the activity of downstream effectors like Protein Kinase A (PKA). Befiradol also promotes the phosphorylation of extracellular signal-regulated kinases (ERK).[1][7] These signaling events ultimately lead to changes in neuronal excitability and neurotransmitter release.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Befiradol for the 5-HT1A receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

-

Radioligand: [3H]8-OH-DPAT is used as the radioligand.

-

Incubation: Membranes are incubated with various concentrations of Befiradol and a fixed concentration of [3H]8-OH-DPAT in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

Objective: To measure the functional efficacy (EC50 and Emax) of Befiradol in inhibiting adenylyl cyclase.

Protocol:

-

Cell Culture: CHO-K1 cells stably expressing the human 5-HT1A receptor are used.

-

Assay Medium: The assay is performed in a buffer containing ATP and a phosphodiesterase inhibitor.

-

Stimulation: Cells are pre-incubated with forskolin (B1673556) to stimulate adenylyl cyclase activity, followed by the addition of increasing concentrations of Befiradol.

-

cAMP Measurement: The amount of cAMP produced is quantified using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

-

Data Analysis: The EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Electrophysiology

Objective: To assess the effect of Befiradol on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording electrode is lowered into the dorsal raphe nucleus.

-

Drug Administration: Befiradol is administered intravenously (i.v.) in cumulative doses.

-

Recording: The firing rate of single serotonergic neurons is recorded before and after drug administration.

-

Data Analysis: The change in firing rate is calculated, and the dose-response curve is used to determine the ED50.

In Vivo Microdialysis

Objective: To measure the effect of Befiradol on extracellular neurotransmitter levels in the brain.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the medial prefrontal cortex (mPFC) of a freely moving rat.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after intraperitoneal (i.p.) administration of Befiradol.

-

Neurotransmitter Analysis: The concentrations of serotonin and dopamine in the dialysate are measured by HPLC with electrochemical detection.

-

Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the characterization of Befiradol.

Conclusion

This compound is a highly selective and potent 5-HT1A receptor full agonist with a well-defined pharmacological profile. Its unique properties make it a promising therapeutic candidate for L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides a comprehensive resource on the discovery, synthesis, and detailed experimental evaluation of Befiradol, intended to facilitate further research and development in this area. The provided data and protocols offer a solid foundation for scientists working on novel therapeutics targeting the serotonergic system.

References

- 1. Befiradol - Wikipedia [en.wikipedia.org]

- 2. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Befiradol Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]

Chemical and physical properties of Befiradol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biradol hydrochloride (also known as NLX-112 and F13640) is a highly selective and potent full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3][4] Its high efficacy and selectivity have made it a subject of significant interest in neuroscience research and drug development, particularly for its potential therapeutic applications in conditions such as L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides a detailed overview of the chemical, physical, and pharmacological properties of Befiradol hydrochloride, including experimental protocols and an examination of its signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white solid.[5] While a specific melting point is not widely reported in publicly available literature, its other key physicochemical properties are summarized below. The pKa of Befiradol is predicted to be 8.5, indicating it is a weak base.

| Property | Value | Reference |

| Chemical Name | (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone hydrochloride | N/A |

| Molecular Formula | C20H23Cl2F2N3O | [4] |

| Molecular Weight | 430.32 g/mol | [6] |

| CAS Number | 2436760-81-3 | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO | [7] |

| pKa (Predicted) | 8.5 | N/A |

| Storage | Store at -20°C | [4] |

Pharmacological Properties

Befiradol is characterized by its high affinity and exceptional selectivity for the 5-HT1A receptor, exhibiting over 1000-fold greater selectivity for this receptor compared to a wide range of other CNS targets.[1][8]

Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors has been determined through radioligand binding assays. The data highlights its potent and selective interaction with the 5-HT1A receptor.

| Receptor | Radioligand | Ki (nM) | Reference |

| 5-HT1A | [3H]WAY100635 | 15 ± 3.4 | [2][9] |

| 5-HT2A | [3H]ketanserin | >1000 | [2] |

| 5-HT6 | [3H]LSD | >1000 | [2] |

| Dopamine D2 | N/A | >1000 | [1] |

| Dopamine D3 | N/A | >1000 | [1] |

| Dopamine D4 | N/A | >1000 | [1] |

| α1-Adrenergic | N/A | >1000 | [1] |

Functional Activity

Befiradol acts as a full agonist at the 5-HT1A receptor, potently stimulating downstream signaling pathways. Its functional activity has been characterized in various in vitro assays.

| Assay | Cell Line | Parameter | Value | Reference |

| G-protein Activation ([35S]GTPγS Binding) | CHO-h5-HT1A | EC50 | 2.7 nM | N/A |

| CHO-h5-HT1A | Emax | 110% (vs. 8-OH-DPAT) | N/A | |

| Adenylyl Cyclase Inhibition | CHO-h5-HT1A | EC50 | 0.4 nM | N/A |

| CHO-h5-HT1A | Emax | 95% | N/A | |

| ERK1/2 Phosphorylation | CHO-h5-HT1A | EC50 | 0.1 nM | N/A |

| CHO-h5-HT1A | Emax | 120% (vs. Serotonin) | N/A | |

| β-Arrestin 2 Recruitment | HEK293 | EC50 | 150 ± 11 nM | [9] |

| HEK293 | Emax | 77 ± 1 % (vs. Serotonin) | [9] |

Signaling Pathways

As a 5-HT1A receptor agonist, this compound modulates intracellular signaling primarily through the activation of Gi/o proteins. This initiates a cascade of events including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.

Caption: Befiradol-mediated 5-HT1A receptor signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.

Radioligand Binding Assay (for Ki determination)

This protocol is adapted for determining the binding affinity of this compound for the 5-HT1A receptor using a competitive binding assay with [3H]WAY100635.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA

-

[3H]WAY100635 (specific activity ~80 Ci/mmol)

-

This compound

-

Non-specific determinant: 10 µM Serotonin

-

96-well microplates

-

Glass fiber filters (GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell membranes from HEK293-h5-HT1A cells by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Perform a protein concentration assay (e.g., Bradford) to determine the membrane protein concentration.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer or non-specific determinant (10 µM Serotonin).

-

50 µL of various concentrations of this compound (e.g., 10 pM to 10 µM).

-

50 µL of [3H]WAY100635 at a final concentration of ~1 nM.

-

50 µL of cell membrane suspension (typically 10-20 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. [18F]F13640: a selective agonist PET radiopharmaceutical for imaging functional 5-HT1A receptors in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Befiradol Hydrochloride: A Comprehensive Technical Guide to a Selective 5-HT1A Receptor Full Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befiradol hydrochloride (also known as F-13,640 and NLX-112) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] With nanomolar affinity for its target, Befiradol demonstrates exceptional selectivity, showing over 1000-fold greater affinity for the 5-HT1A receptor compared to other receptor types.[2][3] This high selectivity minimizes off-target effects, a critical attribute for therapeutic candidates. Befiradol is currently under investigation for the treatment of levodopa-induced dyskinesia in Parkinson's disease, with promising results in Phase 2a clinical trials.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization.

Pharmacological Profile

Befiradol's mechanism of action is centered on its high-affinity binding to and full agonism of the 5-HT1A receptor. This interaction initiates a cascade of intracellular signaling events, leading to its observed physiological effects.

Binding Affinity and Selectivity

Befiradol exhibits a high affinity for the human 5-HT1A receptor. Its selectivity is a key feature, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. This minimizes the potential for off-target side effects.

Table 1: Binding Affinity of this compound

| Receptor | Ligand | Kd (nM) | Ki (nM) | Source |

| Human 5-HT1A | [3H]-F13640 | 1.8 | - | [2] |

| Human 5-HT1A | - | - | 15 ± 3.4 | [4] |

| Human 5-HT2A | - | - | 15,000 ± 3,700 | [4] |

| Human 5-HT6R | - | - | >50,000 | [4] |

Kd: Dissociation constant; Ki: Inhibition constant.

Functional Activity

As a full agonist, Befiradol elicits a maximal response at the 5-HT1A receptor. Its functional activity has been characterized through various in vitro and in vivo assays, demonstrating its potency in activating downstream signaling pathways and eliciting physiological responses.

Table 2: Functional Activity of this compound

| Assay | System | Parameter | Value | Source |

| cAMP Inhibition (Gαi activation) | HEK293A cells | EC50 (nM) | 270 ± 65 | |

| β-arrestin Recruitment | HEK293 cells | EC50 (nM) | 150 ± 11 | |

| Dorsal Raphe Neuron Firing | Rat (in vivo) | ED50 (µg/kg, i.v.) | 0.69 | [5] |

| mPFC Pyramidal Neuron Firing | Rat (in vivo) | ED50 (µg/kg, i.v.) | 0.62 | [5] |

EC50: Half-maximal effective concentration; ED50: Half-maximal effective dose.

Signaling Pathways

Activation of the 5-HT1A receptor by Befiradol initiates a G-protein-mediated signaling cascade. The 5-HT1A receptor is primarily coupled to the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, 5-HT1A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Befiradol for the 5-HT1A receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the 5-HT1A receptor are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format with three main conditions:

-

Total Binding: Membranes are incubated with a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT).

-

Non-specific Binding: Membranes are incubated with the radioligand in the presence of a high concentration of an unlabeled competing ligand to saturate all specific binding sites.

-

Competitive Binding: Membranes are incubated with the radioligand and varying concentrations of Befiradol.

-

-

Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Befiradol that inhibits 50% of specific binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, incubate the membranes with GDP and varying concentrations of Befiradol.

-

Initiation of Reaction: Add [35S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction. Agonist-activated G-proteins will bind [35S]GTPγS.

-

Incubation: Incubate the plate at 30°C to allow for [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of Befiradol to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of 5-HT1A receptor activation.

Methodology:

-

Cell Culture: Culture cells expressing the 5-HT1A receptor to an appropriate confluency.

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of Befiradol.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Plot the measured cAMP levels against the concentration of Befiradol to determine the EC50 for the inhibition of cAMP accumulation.

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK/MAPK pathway.

Caption: ERK Phosphorylation Western Blot Workflow.

Methodology:

-

Cell Treatment: Treat cells expressing 5-HT1A receptors with Befiradol for various time points.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the p-ERK bands using a chemiluminescent substrate.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Conclusion

This compound is a highly selective and potent full agonist of the 5-HT1A receptor with a well-characterized pharmacological profile. Its high selectivity minimizes off-target effects, making it an attractive candidate for therapeutic development, particularly for conditions such as levodopa-induced dyskinesia in Parkinson's disease. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery. Further investigation into the clinical applications of Befiradol is warranted.

References

- 1. Pharmacodynamic, pharmacokinetic and rat brain receptor occupancy profile of NLX-112, a highly selective 5-HT1A receptor biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLX-112 - Neurolixis [neurolixis.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of Befiradol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befiradol hydrochloride (also known as NLX-112 and F-13,640) is a potent and highly selective 5-HT1A receptor full agonist under investigation for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Befiradol, summarizing its mechanism of action, receptor binding affinity, preclinical and clinical data, and pharmacokinetic properties. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Introduction

Befiradol is a first-in-class, non-dopaminergic therapy that targets the serotonin (B10506) 5-HT1A receptor.[3][4] Its high selectivity and full agonist efficacy at this receptor distinguish it from other serotonergic agents.[2][5] Initially investigated for its analgesic and antidepressant properties, its potent anti-dyskinetic effects in preclinical models of Parkinson's disease have shifted its primary therapeutic focus.[1][6] This document serves as a technical resource for professionals in the field of drug development and neuroscience.

Mechanism of Action

Befiradol acts as a full agonist at the 5-HT1A receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) family and is coupled to Gi/o proteins.[1][7] Activation of 5-HT1A receptors by Befiradol leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] This activation also leads to the modulation of other signaling pathways, including ERK phosphorylation and receptor internalization.[1] In rat hippocampal membranes, Befiradol preferentially activates GαO proteins.[1]

The therapeutic effects of Befiradol in levodopa-induced dyskinesia are believed to be mediated by its action on both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT1A heteroreceptors on pyramidal neurons in the frontal cortex.[1][8] By activating these receptors, Befiradol is thought to stabilize the serotonergic system, which becomes dysregulated in Parkinson's disease and contributes to the development of LID.[6]

Signaling Pathway of Befiradol at the 5-HT1A Receptor

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Species | Ki (nM) | Reference |

| 5-HT1A | Befiradol | Human (recombinant) | 15 ± 3.4 | [7] |

| 5-HT2A | Befiradol | Human (recombinant) | 15,000 ± 3,700 | [7] |

| 5-HT6 | Befiradol | Human (recombinant) | >50,000 | [7] |

Table 2: In Vivo Efficacy and Potency

| Model | Effect | Species | Dose/Concentration | ED50 | Reference |

| Dorsal Raphe Neuron Firing | Inhibition | Rat | 0.2-18.2 µg/kg, i.v. | 0.69 µg/kg, i.v. | [8] |

| mPFC Pyramidal Neuron Firing | Increase | Rat | 0.2-18.2 µg/kg, i.v. | 0.62 µg/kg, i.v. | [8] |

| Levodopa-Induced Dyskinesia | Reduction | Rat | 0.04 and 0.16 mg/kg i.p. | - | [6] |

| Levodopa-Induced Dyskinesia | Reduction | Marmoset (MPTP) | 0.1 to 0.4 mg/kg p.o. | - | [1] |

| Levodopa-Induced Dyskinesia | Reduction | Macaque (MPTP) | 0.03, 0.1, 0.3 mg/kg p.o. | - | [9] |

| Hypothermia Induction | - | Rat | MED: 0.31 mg/kg p.o. | - | [5] |

| Corticosterone (B1669441) Increase | - | Rat | MED: 0.63 mg/kg p.o./i.p. | - | [5] |

Table 3: Pharmacokinetic Parameters

| Species | Dose | Tmax | Plasma Half-life | Brain Half-life | Plasma Protein Binding | Reference |

| Rat | 0.04, 0.16, 0.63 mg/kg i.p. | 0.25-0.5 h | ~1.1 h | ~3.6 h | - | [2] |

| Marmoset (MPTP) | - | - | ~2 h | - | 96% | [10] |

| Macaque (MPTP) | 0.1 mg/kg p.o. | ~30 min (peak plasma exposure) | - | - | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the protocols for key experiments cited in this guide.

In Vivo Electrophysiology in Rats

-

Objective: To assess the effect of Befiradol on the firing rate of dorsal raphe serotonergic neurons and medial prefrontal cortex (mPFC) pyramidal neurons.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Animals were anesthetized, and recording electrodes were lowered into the dorsal raphe nucleus or mPFC.

-

A stable baseline firing rate of a single neuron was recorded for several minutes.

-

Befiradol was administered intravenously in cumulative doses.

-

The change in neuronal firing rate was recorded after each dose.

-

The 5-HT1A receptor antagonist WAY100635 was administered to confirm the receptor-mediated effect.

-

-

Data Analysis: The dose-response curve was constructed to calculate the ED50 value.

Microdialysis in Rats

-

Objective: To measure the effect of Befiradol on extracellular levels of serotonin (5-HT) and dopamine (B1211576) (DA) in the hippocampus and mPFC.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Microdialysis probes were implanted in the target brain regions.

-

After a stabilization period, baseline dialysate samples were collected.

-

Befiradol was administered intraperitoneally or locally via the microdialysis probe.

-

Dialysate samples were collected at regular intervals post-administration.

-

Neurotransmitter levels in the samples were quantified using high-performance liquid chromatography (HPLC).

-

-

Data Analysis: Changes in neurotransmitter levels were expressed as a percentage of the baseline.

Experimental Workflow for Microdialysis

Preclinical and Clinical Development

Preclinical Studies

Preclinical studies in rodent and non-human primate models of Parkinson's disease have consistently demonstrated the efficacy of Befiradol in reducing levodopa-induced dyskinesia.[1][6][9][10] In MPTP-treated marmosets and macaques, oral administration of Befiradol potently reduced LID at doses as low as 0.1 to 0.4 mg/kg.[1] Importantly, these anti-dyskinetic effects were achieved without significantly compromising the anti-parkinsonian benefits of levodopa.[9][10] Furthermore, Befiradol has shown powerful analgesic and antiallodynic effects in rat models, comparable to opioid painkillers but with fewer side effects and less tolerance development.[1]

Clinical Trials

Befiradol (NLX-112) has advanced to Phase 2 clinical trials for the treatment of LID in patients with Parkinson's disease.[11][12] A Phase 2a proof-of-concept study met its primary endpoint of safety and tolerability.[1][3][13] The trial also demonstrated a statistically significant reduction in LID in patients receiving Befiradol compared to placebo.[1][13] An announcement in July 2023 further revealed that the trial found Befiradol also reduced parkinsonism symptoms, suggesting a potential dual-efficacy therapy.[1] The promising results from this trial support the continued clinical development of Befiradol.[3][4]

Safety and Tolerability

In a Phase 2a clinical trial, Befiradol was found to be safe and well-tolerated in patients with Parkinson's disease.[1][13] There were no serious adverse events reported in the Befiradol group.[13] Prior to its investigation for Parkinson's disease, Befiradol had been safely evaluated in over 600 human subjects in trials for other indications.[4][14]

Conclusion

This compound is a promising drug candidate with a well-defined pharmacological profile. Its high selectivity and full agonism at the 5-HT1A receptor provide a strong rationale for its development in treating levodopa-induced dyskinesia in Parkinson's disease. The robust preclinical data, coupled with the positive outcomes of the Phase 2a clinical trial, underscore its potential as a novel, non-dopaminergic therapeutic option. Further clinical investigation in larger patient populations will be crucial to fully establish its efficacy and safety profile.

References

- 1. Befiradol - Wikipedia [en.wikipedia.org]

- 2. Pharmacodynamic, pharmacokinetic and rat brain receptor occupancy profile of NLX-112, a highly selective 5-HT1A receptor biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. NLX-112, a highly selective 5-HT1A receptor agonist: Effects on body temperature and plasma corticosterone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel 5-HT1A receptor agonist, NLX-112 reduces l-DOPA-induced abnormal involuntary movements in rat: A chronic administration study with microdialysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic effects in MPTP-treated macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Befiradol Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]

- 14. firstwordpharma.com [firstwordpharma.com]

An In-depth Technical Guide to [18F]F13640 PET Imaging of 5-HT1A Receptors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of [18F]F13640, a selective agonist radiopharmaceutical for Positron Emission Tomography (PET) imaging of the serotonin (B10506) 1A (5-HT1A) receptor. This document details the radiotracer's pharmacological properties, synthesis, experimental protocols for preclinical and clinical imaging, and the underlying signaling pathways of its target.

Introduction to [18F]F13640

The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is implicated in the regulation of mood, cognition, and movement, making it a key target in neuropsychiatric and neurodegenerative disorders[1][2][3]. Traditional PET radiopharmaceuticals for the 5-HT1A receptor, such as [18F]MPPF and [11C]WAY100635, are antagonists. These agents bind to the total receptor pool, irrespective of their functional state (i.e., whether they are coupled to G-proteins or not)[2][4].

In contrast, agonists preferentially bind to the high-affinity, functionally active state of GPCRs that are coupled to G-proteins[2][5][6]. This suggests that an agonist radiotracer could provide a more direct measure of functional receptor activity and endogenous serotonergic neurotransmission[2][6][7]. [18F]F13640 (also known as befiradol (B1667908) or NLX-112) was developed as a high-efficacy agonist PET radiotracer to selectively image these functionally active 5-HT1A receptors[2][6][8]. Its use in preclinical and human studies has demonstrated a brain distribution pattern distinct from antagonist radiotracers, opening new avenues for investigating pathologies that may alter the functional status of 5-HT1A receptors[4][6][8][9].

Pharmacological Profile and Radiosynthesis

Pharmacological Characteristics of F13640

F13640 is a potent and selective 5-HT1A receptor agonist. Its high affinity and selectivity are crucial for its utility as a PET radiopharmaceutical.

| Parameter | Value | Species | Notes |

| Binding Affinity (Ki) | 1 nM | - | High affinity for the 5-HT1A receptor[5][6]. |

| Selectivity | >1000-fold | - | Highly selective over a wide range of other CNS targets[2]. |

| Pharmacological Action | High-efficacy agonist | - | Preferentially binds to the G-protein coupled, high-affinity state of the 5-HT1A receptor[2][6]. |

Radiosynthesis of [18F]F13640

The radiosynthesis of [18F]F13640 is achieved via a nucleophilic aromatic substitution reaction on a nitro-precursor.

Experimental Protocol: [18F]F13640 Radiosynthesis

-

[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron[10][11].

-

Fluorination Reaction: The [18F]fluoride is trapped on an anion exchange resin and eluted into a reaction vessel. The fluorination is performed on 5 mg of the nitro-precursor (3-chloro-4-nitrophenyl)-[4-fluoro-4-([(5-methylpyridin-2yl)methylamino]methyl)piperidin-1-yl]methanone[10][11][12]. The nucleophilic substitution reaction is carried out in a suitable solvent system.

-

Purification: The crude reaction mixture is purified using preparative High-Performance Liquid Chromatography (HPLC). A common column used is a SymmetryPrep C18 (7 µm, 7.80 mm × 300 mm)[10][11].

-

Formulation: The collected HPLC fraction containing [18F]F13640 is reformulated for injection. This is typically done using a solid-phase extraction method, such as with a Sep-Pak Light C18 cartridge, to yield the final product in a physiologically compatible solution[10][11].

-

Quality Control: The final product is assessed for radiochemical purity (>98%), chemical purity, specific activity, and other quality control parameters before administration[6][10].

| Parameter | Value | Reference |

| Radiochemical Yield | ~6% (corrected for decay) | [10][11] |

| Radiosynthesis Time | ~90 minutes | [10][11] |

| Radiochemical Purity | >98% | [6][10] |

| Specific Activity | 25 - 124 GBq/µmol (at End of Synthesis) | [10][11] |

| Molar Activity (Human Studies) | 87 ± 18 GBq/µmol | [13] |

5-HT1A Receptor Signaling Pathways

5-HT1A receptors are primarily coupled to inhibitory Gi/o proteins. Activation of these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability. While the canonical pathway involves the inhibition of adenylyl cyclase, 5-HT1A receptors also signal through other pathways.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [18F]F13640: a selective agonist PET radiopharmaceutical for imaging functional 5-HT1A receptors in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. 18F-F13640 preclinical evaluation in rodent, cat and primate as a 5-HT1A receptor agonist for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiotracers for the Central Serotoninergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20 August 2019 - First human brain imaging of serotonin 5-HT1A receptors using 18F-NLX-112 as agonist PET tracer - Neurolixis [neurolixis.com]

- 10. Frontiers | [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations [frontiersin.org]

- 11. [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Befiradol Hydrochloride: A Deep Dive into its Role in Serotonergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befiradol (B1667908) hydrochloride (also known as NLX-112 or F-13640) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] This technical guide provides a comprehensive overview of befiradol's mechanism of action, its intricate role in modulating serotonergic neurotransmission, and its therapeutic potential, particularly in the context of Parkinson's disease and L-DOPA-induced dyskinesia.[1][4][5][6][7][8] The document details in vitro and in vivo experimental findings, presents quantitative data in a structured format, outlines key experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction: The Serotonergic System and the 5-HT1A Receptor

The serotonergic system, with its wide-ranging projections throughout the central nervous system, is a critical regulator of mood, cognition, and motor function.[9] Among the numerous serotonin receptor subtypes, the 5-HT1A receptor plays a pivotal role. As a G-protein coupled receptor (GPCR), it is primarily coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] 5-HT1A receptors are strategically located both presynaptically, as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and spinal cord.[1][9] This dual localization allows for intricate control over serotonergic tone and the modulation of other neurotransmitter systems.

Befiradol Hydrochloride: A Selective 5-HT1A Receptor Agonist

Befiradol is a first-in-class, non-dopaminergic compound characterized by its high affinity and exceptional selectivity for the 5-HT1A receptor, with over 1000-fold selectivity compared to other receptor types.[2][11] It acts as a full agonist, meaning it maximally activates the receptor upon binding.[1][2] This high efficacy and selectivity distinguish it from older, less specific serotonergic agents and underpin its unique pharmacological profile.[11]

Mechanism of Action

Upon binding to the 5-HT1A receptor, befiradol initiates a conformational change that triggers the activation of intracellular G-proteins.[10] In recombinant cell lines, befiradol has been shown to exhibit high agonist efficacy across various signal transduction pathways, including ERK phosphorylation, G-protein activation, receptor internalization, and the inhibition of adenylyl cyclase.[1] Notably, in rat hippocampal membranes, it demonstrates a preferential activation of Gαo proteins.[1]

The activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus by befiradol leads to a reduction in the firing rate of serotonergic neurons.[12][13] This, in turn, decreases the release of serotonin in projection areas such as the hippocampus and medial prefrontal cortex (mPFC).[12] Concurrently, befiradol activates postsynaptic 5-HT1A receptors on pyramidal neurons in the mPFC, leading to an increase in their discharge rate.[12][13] This dual action on pre- and postsynaptic receptors contributes to its complex effects on neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of befiradol with the 5-HT1A receptor.

Table 1: In Vitro Binding Affinity and Functional Potency of Befiradol

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| 5-HT1A Receptor | 15 ± 3.4 nM | Human (recombinant) | [14] |

| Functional Potency (EC50) | |||

| G-protein Activation (cAMP inhibition) | 0.3 nM | HEK293T cells (human 5-HT1A) | [14] |

| β-arrestin 2 Recruitment | 150 ± 11 nM | HEK293T cells (human 5-HT1A) | [15] |

Table 2: In Vivo Efficacy of Befiradol

| Effect | ED50 / Dose Range | Species | Brain Region | Reference |

| Reduction of dorsal raphe serotonergic neuron activity | 0.69 µg/kg, i.v. | Rat | Dorsal Raphe | [12][13] |

| Increased discharge rate of mPFC pyramidal neurons | 0.62 µg/kg, i.v. | Rat | mPFC | [12][13] |

| Decrease in extracellular 5-HT | 0.04-0.63 mg/kg, i.p. | Rat | Hippocampus & mPFC | [12] |

| Increase in extracellular Dopamine (B1211576) | 0.01-2.5 mg/kg, i.p. | Rat | mPFC | [12] |

| Anti-dyskinetic effect in MPTP-treated marmosets | 0.025 - 0.4 mg/kg, p.o. | Marmoset | - | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize befiradol's pharmacological profile.

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Competition Assay)

This protocol is adapted from standard methodologies for determining the inhibitory constant (Ki) of a test compound.[16][17]

-

Objective: To determine the binding affinity (Ki) of befiradol for the 5-HT1A receptor.

-

Materials:

-

Receptor Source: Membranes from cells expressing cloned human 5-HT1A receptors or rat hippocampal tissue.[16]

-

Radioligand: A specific 5-HT1A receptor radioligand, such as [3H]WAY-100635.[14]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM 8-OH-DPAT).[16]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]

-

Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.[16]

-

-

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.[16]

-

Assay Setup: Prepare a series of dilutions of befiradol. In triplicate tubes, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of befiradol.[16] Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific binding control).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[16]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of befiradol. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay for Functional Activity

This assay measures the activation of G-proteins following receptor stimulation and is a direct measure of agonist efficacy.[18][19]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of befiradol in activating G-proteins via the 5-HT1A receptor.

-

Materials:

-

Receptor Source: Membranes from cells expressing 5-HT1A receptors.

-

Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).[19]

-

Test Compound: this compound.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.

-

GDP: To facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.

-

-

Procedure:

-

Assay Setup: In a multi-well plate, add the membrane preparation, varying concentrations of befiradol, GDP, and the assay buffer.

-

Incubation: Pre-incubate the mixture at a controlled temperature (e.g., 30°C).

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Termination and Separation: After a defined incubation period, terminate the reaction by rapid filtration through filter plates.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [35S]GTPγS as a function of befiradol concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Visualizing Befiradol's Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.

Caption: Befiradol's primary signaling pathway via the 5-HT1A receptor.

Caption: Workflow for a competitive radioligand binding assay.

Therapeutic Implications and Future Directions

The unique pharmacological profile of befiradol as a highly selective and potent 5-HT1A full agonist has positioned it as a promising therapeutic candidate. Initially explored for its analgesic properties, its development has pivoted towards treating levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][20] Clinical trials have shown that befiradol is safe and well-tolerated, and significantly reduces LID in patients.[5][6] Furthermore, it has demonstrated potential to also improve the motor symptoms of Parkinson's disease, suggesting a dual therapeutic benefit.[1][6]

The mechanism underlying its anti-dyskinetic effects is thought to involve the modulation of dopamine release from serotonergic neurons, which can act as a "false neurotransmitter" in the dopamine-depleted striatum of Parkinson's patients.[8] By activating presynaptic 5-HT1A autoreceptors, befiradol dampens the excessive, pulsatile release of dopamine derived from levodopa, thereby mitigating dyskinesias.

Future research will likely focus on larger-scale clinical trials to further confirm the efficacy and safety of befiradol for LID and Parkinson's symptoms.[20] Additionally, its potent anxiolytic-like effects observed in preclinical models suggest potential applications in anxiety disorders.[21] The continued investigation of befiradol and similar selective 5-HT1A agonists holds significant promise for advancing the treatment of a range of neurological and psychiatric disorders.

References

- 1. Befiradol - Wikipedia [en.wikipedia.org]

- 2. NLX-112 - Neurolixis [neurolixis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neurolixis’ NLX-112 shows promise in treating Parkinson’s disease | ROI-NJ [roi-nj.com]

- 5. 20 March 2023 - Neurolixis Announces Positive Ph2A Proof-of-Concept on NLX-112 in Levodopa-Induced Dyskinesia in Parkinson’s Disease - Neurolixis [neurolixis.com]

- 6. 18 March 2025 - Neurolixis Publishes Positive Phase 2A Trial Results for NLX-112 in Parkinson’s Disease - Neurolixis [neurolixis.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. The novel 5-HT1A receptor agonist, NLX-112 reduces l-DOPA-induced abnormal involuntary movements in rat: A chronic administration study with microdialysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound (NLX-112 hydrochloride; F 13640 hydrochloride) | 5-HT Receptor | 2436760-81-3 | Invivochem [invivochem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. NLX-112 trial results — behind the headlines | Parkinson's UK [parkinsons.org.uk]

- 21. The selective 5-HT1A receptor agonist NLX-112 displays anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of Befiradol Hydrochloride on the Dorsal Raphe Nucleus

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary